molecular formula C18H27N3O5S B6980876 3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide

3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B6980876
M. Wt: 397.5 g/mol
InChI Key: GPHGIDBGIWGNKV-UHFFFAOYSA-N
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Description

3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a sulfamoylphenyl group, and a cyclobutyloxy moiety

Properties

IUPAC Name

3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-25-16-8-7-13(10-17(16)27(19,23)24)11-20-18(22)21-9-3-6-15(12-21)26-14-4-2-5-14/h7-8,10,14-15H,2-6,9,11-12H2,1H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHGIDBGIWGNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)OC3CCC3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the stability of the compound.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic purposes.

    Medicine: Its structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide would depend on its specific interactions with biological targets. It may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share the piperidine ring structure but differ in their functional groups and overall structure.

Uniqueness

What sets 3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

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